molecular formula C10H9NOS3 B14380633 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one CAS No. 89570-22-9

4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one

Cat. No.: B14380633
CAS No.: 89570-22-9
M. Wt: 255.4 g/mol
InChI Key: SRNOCRDXVFQCTA-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound that features a unique structure combining a phenylethyl group with a dithiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of a phenylethylamine derivative with a suitable sulfur donor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazolidinone ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the dithiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine derivatives: These compounds share the phenylethyl group but differ in their additional functional groups and overall structure.

    Dithiazolidinone derivatives: Compounds with similar dithiazolidinone rings but different substituents.

Uniqueness

4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to its combination of a phenylethyl group with a dithiazolidinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89570-22-9

Molecular Formula

C10H9NOS3

Molecular Weight

255.4 g/mol

IUPAC Name

4-(1-phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one

InChI

InChI=1S/C10H9NOS3/c1-7(8-5-3-2-4-6-8)11-9(12)14-15-10(11)13/h2-7H,1H3

InChI Key

SRNOCRDXVFQCTA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)SSC2=S

Origin of Product

United States

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